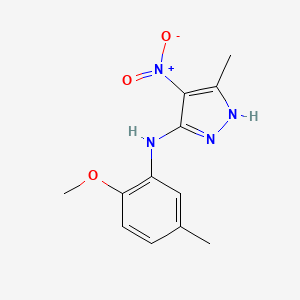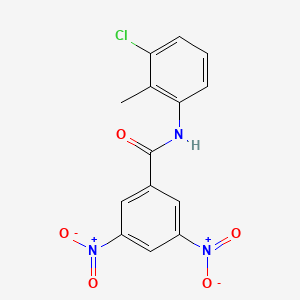
(5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazolidinone ring and the dimethoxybenzylidene moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic or acidic conditions. Common reagents used in this synthesis include:
- 2,5-dimethoxybenzaldehyde
- 3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Catalysts : Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
The reaction is usually carried out in a suitable solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the thioxo group to a thiol or thioether.
- Substitution : Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties.
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride could produce a thiol derivative.
Scientific Research Applications
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine : Explored as a lead compound for the development of new therapeutic agents.
- Industry : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and the dimethoxybenzylidene moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds:
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-oxo-1,3-thiazolidin-4-one
Uniqueness: (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific combination of the thiazolidinone ring, the dimethoxybenzylidene moiety, and the thioxo group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13NO3S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)7-8-6-9(16-2)4-5-10(8)17-3/h4-7H,1-3H3/b11-7- |
InChI Key |
RRGLKCJMZOEZAT-XFFZJAGNSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11690651.png)
![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
![(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
![N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B11690679.png)
![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690684.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromobenzohydrazide](/img/structure/B11690686.png)

![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11690709.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690720.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate](/img/structure/B11690721.png)

![Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11690728.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11690739.png)
